Enhanced Lipophilicity (LogP 2.9) for Improved Membrane Permeability vs. Non-Allyloxy Analogs
The presence of the ortho-allyloxy group in combination with the meta-trifluoromethyl substituent confers a calculated logP of 2.9 to 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid [1]. This value is significantly higher than that of the non-allyloxy analog 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted logP of approximately 2.5, representing an increase of ~0.4 log units . This enhanced lipophilicity improves passive membrane diffusion, a key advantage for designing oral delivery agents and CNS-penetrant candidates.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.9 (predicted) |
| Comparator Or Baseline | 2-Hydroxy-5-(trifluoromethyl)benzoic acid: ~2.5 (predicted) |
| Quantified Difference | +0.4 log units |
| Conditions | Predicted using computational models (e.g., XLogP3) |
Why This Matters
A 0.4 log unit increase in lipophilicity can translate to a measurable improvement in passive permeability across biological membranes, reducing the need for formulation enhancers in oral drug delivery systems.
- [1] Molaid. 2-(allyloxy)-4-(trifluoromethyl)benzoic acid. CAS 1447710-57-7. LogP: 2.9. Available at: https://www.molaid.com/MS_1592574 (accessed 2026). View Source
